Mofebutazone

Description

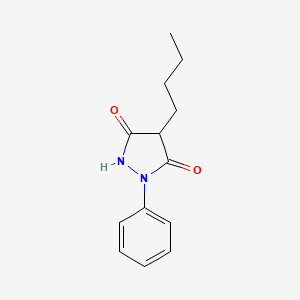

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOJLIXKJWXUGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41468-34-2 (hydrochloride salt) |

Source

|

| Record name | Mofebutazone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023331 |

Source

|

| Record name | Mofebutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-63-1 |

Source

|

| Record name | Mofebutazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofebutazone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofebutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mofebutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mofebutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mofebutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOFEBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Core Mechanism of Action of Mofebutazone in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone, also known as monophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1][2] It is utilized for its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties in the management of joint and muscular pain.[1][2][3] Like other NSAIDs, its therapeutic effects are primarily derived from its ability to modulate the inflammatory cascade. This technical guide provides a detailed examination of Mofebutazone's mechanism of action, focusing on its role in key inflammatory pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Although Mofebutazone is administered, its pharmacological activity is largely attributed to its primary active metabolite, phenylbutazone. Mofebutazone itself has a significantly shorter half-life (approximately 1.9 hours) compared to phenylbutazone (54-99 hours) and is considered to be about 5-6 times less toxic.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The central mechanism of action for Mofebutazone, mediated through its active metabolites like phenylbutazone and oxyphenbutazone, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in many tissues, including the stomach, kidneys, and platelets. It plays a "housekeeping" role by synthesizing prostaglandins that are crucial for protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, swelling, heat, and redness.

Mofebutazone's active metabolite, phenylbutazone, is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is associated with many of the common side effects of NSAIDs, such as gastrointestinal irritation and potential renal impairment, due to the disruption of its protective functions.

The Arachidonic Acid Inflammatory Pathway

The diagram below illustrates the arachidonic acid cascade and the point of intervention by Mofebutazone's active metabolites.

Quantitative Data: COX Inhibition

The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 provides a selectivity index. While specific IC50 data for Mofebutazone is scarce, data for its primary active metabolite, phenylbutazone, is available and provides insight into its non-selective inhibitory profile. Another active metabolite is oxyphenbutazone.

| Compound | Target Enzyme | IC50 (µM) | Species/Assay Condition |

| Phenylbutazone | COX-1 | 19.0 | Equine Whole Blood |

| COX-2 | 63.0 | Equine Whole Blood | |

| Oxyphenbutazone | COX (non-selective) | - | Active Metabolite |

| Mofezolac (for comparison) | COX-1 | 0.0079 | Colorimetric Assay |

| COX-2 | >50 | Colorimetric Assay |

Note: IC50 values can vary significantly based on the assay conditions, species, and tissue used. The data presented is for comparative purposes. The COX-1:COX-2 IC50 ratio for phenylbutazone in equine whole blood is approximately 0.302, indicating its non-selective nature.

Experimental Protocols

Characterizing the anti-inflammatory mechanism of a compound like Mofebutazone involves a combination of in vitro and in vivo assays.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound (e.g., Phenylbutazone) for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate. The inhibition of this color change is proportional to the inhibition of COX.

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of purified ovine or human COX-1 and COX-2 enzymes, heme (a required cofactor), and the substrate arachidonic acid.

-

Plate Setup: In a 96-well microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of the test compound (dissolved in a solvent like DMSO) and a vehicle control to the wells. Include a known standard inhibitor (e.g., diclofenac) as a positive control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. A colorimetric substrate is also added, which will be oxidized during the reaction.

-

Detection: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible animal model used to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the anti-inflammatory effect of Mofebutazone in an acute inflammation model.

Principle: Sub-plantar injection of carrageenan (a seaweed polysaccharide) into the paw of a rodent (typically a rat) induces a localized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated primarily by prostaglandins and is sensitive to inhibition by NSAIDs. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).

Detailed Methodology:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats (150-250g) are acclimatized to laboratory conditions for at least one week with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Group II (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).

-

Group III, IV, etc. (Test Groups): Receive different doses of Mofebutazone.

-

-

Dosing: The vehicle, positive control, or Mofebutazone is administered orally (via gavage) or intraperitoneally.

-

Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The degree of edema is calculated as the increase in paw volume from baseline.

-

Data Analysis:

-

Calculate the mean increase in paw volume for each group at each time point.

-

The percentage of inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the Carrageenan-Induced Paw Edema experiment.

Conclusion

The mechanism of action of Mofebutazone in inflammatory pathways is fundamentally rooted in the non-selective inhibition of COX-1 and COX-2 enzymes by its active metabolite, phenylbutazone. This inhibition blocks the synthesis of prostaglandins, key mediators responsible for the cardinal signs of inflammation and pain. While effective for its anti-inflammatory and analgesic properties, its non-selective nature also accounts for potential side effects, primarily gastrointestinal, due to the concurrent inhibition of the protective COX-1 isoform. A thorough understanding of this mechanism, supported by quantitative in vitro data and validated by in vivo models, is essential for the rational use and future development of anti-inflammatory therapeutics.

References

Physicochemical Properties of Mofebutazone: A Technical Guide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone, also known as Monophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1][2] It is a monophenyl analogue of Phenylbutazone and is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain.[1][3] A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Mofebutazone relevant to drug development, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Identity and Physical Properties

Mofebutazone is a white to off-white crystalline solid.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-butyl-1-phenylpyrazolidine-3,5-dione | |

| Synonyms | Monophenylbutazone, Mofebutazon | |

| CAS Number | 2210-63-1 | |

| Chemical Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | 232.28 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 103 °C | |

| Boiling Point | Not experimentally determined. | |

| Crystalline Structure | Data not available in detail. |

Physicochemical Parameters for Formulation Development

The solubility, pKa, and lipophilicity of an active pharmaceutical ingredient (API) are critical determinants of its dissolution rate, absorption, and overall bioavailability.

| Parameter | Value | Reference(s) |

| Aqueous Solubility | Insoluble in water. | |

| Solubility in Organic Solvents | Soluble in acetone and benzene; soluble in hot methanol and ethanol. | |

| Formulation Solubility | Soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Soluble in 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL). Soluble in DMSO (≥ 100 mg/mL). | |

| pKa | Not experimentally determined. As a reference, the pKa of the structurally similar Phenylbutazone is approximately 4.5, indicating it is a weak acid. | |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Mofebutazone are outlined below. These represent standard pharmaceutical industry practices.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of Mofebutazone.

Methodology:

-

Sample Preparation: A small amount of Mofebutazone powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Experimental Workflow for DSC Analysis

References

An In-depth Technical Guide to the Synthesis of Mofebutazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). The document details the primary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and process visualizations to facilitate understanding and replication by researchers in drug development and medicinal chemistry.

Introduction to Mofebutazone

Mofebutazone, chemically known as 4-butyl-1-phenylpyrazolidine-3,5-dione, is a pyrazolidine derivative and a monophenyl analogue of Phenylbutazone. It exhibits anti-inflammatory, analgesic, and antipyretic properties. Understanding its synthesis is crucial for the exploration of its therapeutic potential and the development of new derivatives.

Core Synthesis Pathway

The synthesis of Mofebutazone is a two-step process. The first step involves the preparation of a key intermediate, diethyl n-butylmalonate. This is followed by a cyclocondensation reaction with phenylhydrazine to form the final Mofebutazone molecule.

Caption: Overview of the two-step synthesis pathway for Mofebutazone.

Step 1: Synthesis of Diethyl n-butylmalonate

The initial step is the alkylation of diethyl malonate with an n-butyl group to yield diethyl n-butylmalonate. This reaction is a classic example of a malonic ester synthesis.

Reaction: Diethyl malonate + n-Butyl bromide → Diethyl n-butylmalonate

Experimental Protocol for Diethyl n-butylmalonate Synthesis

A common method for the synthesis of diethyl n-butylmalonate involves the use of a base, such as sodium ethoxide, to deprotonate diethyl malonate, followed by nucleophilic substitution with n-butyl bromide.

Table 1: Reagents and Reaction Conditions for Diethyl n-butylmalonate Synthesis

| Reagent/Parameter | Quantity/Value |

| Diethyl malonate | 1.0 mol |

| Sodium | 1.0 g atom |

| Absolute Ethanol | Sufficient quantity |

| n-Butyl bromide | 1.0 mol |

| Reaction Temperature | Reflux |

| Reaction Time | ~2 hours |

| Yield | 80-90% |

Detailed Methodology:

-

In a flask equipped with a reflux condenser, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate dropwise.

-

Following the addition, introduce n-butyl bromide to the reaction mixture.

-

Heat the mixture to reflux for approximately 2 hours, or until the reaction is complete (monitored by TLC).

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is then treated with water, and the organic layer containing diethyl n-butylmalonate is separated.

-

The crude product is purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of diethyl n-butylmalonate.

Step 2: Synthesis of Mofebutazone

The final step in the synthesis is the cyclocondensation of the prepared diethyl n-butylmalonate with phenylhydrazine. This reaction forms the pyrazolidine-3,5-dione ring structure of Mofebutazone.

Reaction: Diethyl n-butylmalonate + Phenylhydrazine → Mofebutazone + Ethanol

Experimental Protocol for Mofebutazone Synthesis

This condensation is typically carried out in the presence of a base, such as sodium ethoxide, and requires heating.

Table 2: Reagents and Reaction Conditions for Mofebutazone Synthesis

| Reagent/Parameter | Quantity/Value |

| Diethyl n-butylmalonate | 1.0 mol |

| Phenylhydrazine | 1.0 mol |

| Sodium Ethoxide | Catalytic amount |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Purification | Recrystallization |

Detailed Methodology:

-

Dissolve diethyl n-butylmalonate and phenylhydrazine in absolute ethanol in a reaction flask.

-

Add a catalytic amount of sodium ethoxide to the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and reduce the solvent volume by distillation.

-

Acidify the residue with a suitable acid (e.g., hydrochloric acid) to precipitate the crude Mofebutazone.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).

Caption: Experimental workflow for the synthesis of Mofebutazone.

Conclusion

The synthesis of Mofebutazone is a well-established process rooted in fundamental organic chemistry principles. The two-step pathway, involving a malonic ester synthesis followed by a cyclocondensation reaction, provides a reliable method for obtaining this pharmacologically active compound. The detailed protocols and quantitative data presented in this guide are intended to support researchers and professionals in the fields of drug discovery and development in their efforts to synthesize and further investigate Mofebutazone and its derivatives. Careful control of reaction conditions is key to achieving high yields and purity of the final product.

In Vitro COX-1 vs. COX-2 Inhibitory Activity of Mofebutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Mofebutazone and Cyclooxygenase Inhibition

Mofebutazone, a monophenyl analogue of phenylbutazone, is classified as an NSAID and is utilized for its anti-inflammatory, analgesic, and antipyretic properties.[2][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. The upregulation of COX-2 leads to the production of prostaglandins that mediate inflammation and pain.

The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a crucial determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is often sought to achieve anti-inflammatory effects while minimizing the gastrointestinal adverse effects associated with the inhibition of COX-1.

Quantitative Inhibitory Activity

Direct in vitro IC50 values for Mofebutazone against COX-1 and COX-2 are not extensively reported in the available scientific literature. However, data for a structurally similar compound, mofezolac, which also features a diarylisoxazole scaffold, provides insight into the potential inhibitory profile of this class of molecules. Mofezolac has been identified as a potent and highly selective COX-1 inhibitor.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Mofezolac

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) |

| Mofezolac | 0.0079 | >50 | >6329 |

Data sourced from a study on the structural basis of selective COX-1 inhibition by diarylisoxazoles.

The selectivity index highlights the compound's preference for inhibiting one isoform over the other. A higher selectivity index for COX-1 indicates a greater potency for inhibiting COX-1 compared to COX-2.

Experimental Protocols for In Vitro COX Inhibition Assays

The following protocols describe common methods for determining the in vitro inhibitory activity of a test compound, such as Mofebutazone, against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme.

General Assay Principle

The cyclooxygenase activity of COX-1 and COX-2 is a two-step process. First, the cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity can be monitored using a colorimetric or fluorometric probe. The inhibition of this activity by a test compound is used to determine its IC50 value.

Materials and Reagents

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (Mofebutazone) and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

-

96-well microplates

-

Microplate reader

Colorimetric Assay Protocol

-

Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the test compound in the assay buffer.

-

Plate Setup:

-

Blank wells: Add assay buffer.

-

Control wells (100% activity): Add assay buffer, heme, and COX enzyme.

-

Test wells: Add assay buffer, heme, COX enzyme, and varying concentrations of the test compound.

-

-

Inhibitor Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.

-

Detection: Immediately add the colorimetric probe (e.g., TMPD) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflow

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory action of NSAIDs like Mofebutazone.

Caption: Simplified COX signaling pathway and the inhibitory action of Mofebutazone.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the key steps involved in a typical in vitro COX inhibition assay.

Caption: General workflow for an in vitro COX inhibition assay.

Discussion and Conclusion

Mofebutazone, as an NSAID, functions through the inhibition of COX enzymes. While specific quantitative data on its differential inhibition of COX-1 and COX-2 are limited, the data from the structurally analogous compound, mofezolac, strongly suggests a potential for high selectivity towards COX-1. This characteristic would place Mofebutazone in a class of NSAIDs with a specific pharmacological profile that may be advantageous in certain therapeutic contexts, but may also carry a higher risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1.

The provided experimental protocols offer a robust framework for researchers to conduct their own in vitro assessments of Mofebutazone's COX inhibitory activity. Accurate determination of the IC50 values for both COX-1 and COX-2 is essential for a comprehensive understanding of its pharmacological profile and for guiding further drug development and clinical application. Future studies are warranted to definitively quantify the COX-1/COX-2 selectivity of Mofebutazone.

References

Navigating the Pharmacokinetic Landscape of Mofebutazone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), presents a distinct pharmacokinetic profile compared to its structural analog, phenylbutazone. While comprehensive quantitative data in animal models remains limited, available research indicates a significantly shorter half-life and more rapid elimination, primarily through glucuronidation. This technical guide synthesizes the current understanding of Mofebutazone's pharmacokinetics and bioavailability. Due to the scarcity of specific quantitative data for Mofebutazone, this guide leverages the extensive research on phenylbutazone as a comparative model to provide a framework for experimental design and data interpretation. Detailed pharmacokinetic parameters, experimental protocols, and metabolic pathways for phenylbutazone in key animal models are presented to offer valuable insights for researchers in this field.

Mofebutazone: An Overview of its Pharmacokinetic Properties

Mofebutazone distinguishes itself from phenylbutazone with a more favorable toxicological profile, being approximately 5 to 6 times less toxic.[1] Pharmacokinetically, it is characterized by a remarkably short half-life of about 1.9 hours, a stark contrast to the 54-99 hour half-life of phenylbutazone.[1]

The primary metabolic pathway for Mofebutazone is glucuronidation, leading to rapid excretion.[1] Studies have shown that approximately 94% of an administered dose is eliminated within 24 hours.[1] Research in rats using radiolabeled Mofebutazone (4-14C-mofebutazone) revealed that its distribution is mainly concentrated in the organs responsible for metabolism and elimination. Notably, the central nervous system and bone marrow showed no significant accumulation. This study also confirmed its rapid elimination, with nearly 81% of the substance cleared within 24 hours, suggesting a low potential for accumulation with repeated dosing.

A study in humans involving the oral administration of radiolabeled Mofebutazone indicated high bioavailability, with almost complete recovery of the drug in the urine.[2] While this study was not in an animal model, it suggests that oral absorption is likely efficient.

Phenylbutazone as a Comparative Pharmacokinetic Model

Given the limited quantitative pharmacokinetic data for Mofebutazone, its well-studied analog, phenylbutazone, serves as an essential comparative model. Understanding the pharmacokinetics of phenylbutazone in various animal species can provide a valuable framework for designing and interpreting studies on Mofebutazone.

Quantitative Pharmacokinetic Data for Phenylbutazone

The following tables summarize key pharmacokinetic parameters of phenylbutazone in horses and dogs, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Dose | 2.2 mg/kg | 4.4 mg/kg (fasted) | |

| Cmax (µg/mL) | N/A | Not Reported | |

| Tmax (h) | N/A | 3.8 | |

| t½ (h) | 6.03 | 13.4 - 15.1 (paste/tablets) | |

| CL (L/h/kg) | 0.023 | Not Reported | |

| Vd (L/kg) | Not Reported | Not Reported | |

| AUC₀-∞ (µg·h/mL) | Not Reported | Not Reported | |

| Bioavailability (%) | N/A | 69 - 87 |

Table 2: Pharmacokinetic Parameters of Phenylbutazone in Dogs

| Parameter | Oral Administration | Reference |

| Dose | 15 mg/kg | |

| Cmax (µg/mL) | 49 - 75 | |

| Tmax (h) | Not Reported | |

| t½ (h) | 3 - 6 | |

| CL (L/h/kg) | Not Reported | |

| Vd (L/kg) | Not Reported | |

| AUC₀-∞ (µg·h/mL) | Not Reported | |

| Bioavailability (%) | Not Reported |

Note: Data for rats is limited to a reported half-life of 3-4 hours and qualitative descriptions of metabolism.

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following sections outline typical experimental protocols for studying NSAIDs like Mofebutazone and Phenylbutazone in animal models.

Animal Models and Dosing

-

Species: Commonly used models include Sprague-Dawley or Wistar rats, Beagle dogs, and Thoroughbred or other horse breeds.

-

Housing and Acclimation: Animals should be housed in controlled environments with appropriate light-dark cycles, temperature, and humidity. A suitable acclimation period is necessary before the study.

-

Dosing:

-

Intravenous (IV): The drug is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via a catheter placed in a major vein (e.g., jugular vein in horses and dogs, tail vein in rats).

-

Oral (PO): The drug can be administered as a solution, suspension, or in a capsule via oral gavage for smaller animals or mixed with a small amount of feed for larger animals. For horses, administration via nasogastric tube is also common.

-

Blood Sample Collection

-

Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0 h) and multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying phenylbutazone and its metabolites in plasma.

-

Sample Preparation:

-

Protein Precipitation: A precipitating agent like acetonitrile is added to the plasma sample to remove proteins.

-

Liquid-Liquid Extraction (LLE): The drug is extracted from the aqueous plasma into an organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to isolate the drug of interest.

-

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate the parent drug from its metabolites and endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection:

-

HPLC-UV: Detection is performed at a specific wavelength (e.g., 240 nm for phenylbutazone).

-

LC-MS/MS: This method offers higher sensitivity and selectivity, using mass spectrometry to identify and quantify the analytes based on their mass-to-charge ratio.

-

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an NSAID in an animal model.

References

Mofebutazone: A Technical Guide to its Molecular Structure, Stereochemistry, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling case study in stereochemistry and selective enzyme inhibition. This technical guide provides an in-depth exploration of the molecular architecture of mofebutazone, its stereochemical properties, and its primary mechanism of action. Detailed experimental protocols for its synthesis, chiral separation, quantitative analysis in biological matrices, and structural elucidation via X-ray crystallography are presented. Furthermore, the core signaling pathway influenced by mofebutazone is visualized, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure

Mofebutazone, systematically named 4-butyl-1-phenylpyrazolidine-3,5-dione, is a pyrazolidine derivative.[1] Its molecular structure consists of a central five-membered pyrazolidine-3,5-dione ring. A butyl group is attached at the fourth position of this ring, and a phenyl group is substituted at the first nitrogen atom.

The key structural identifiers for mofebutazone are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-butyl-1-phenylpyrazolidine-3,5-dione[1] |

| Molecular Formula | C₁₃H₁₆N₂O₂[1] |

| Molecular Weight | 232.28 g/mol [1] |

| CAS Number | 2210-63-1 |

| SMILES Notation | CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2[1] |

Stereochemistry

Mofebutazone possesses a single stereocenter at the C4 position of the pyrazolidine-3,5-dione ring, the carbon atom to which the butyl group is attached. Consequently, mofebutazone exists as a racemic mixture of two enantiomers: (R)-mofebutazone and (S)-mofebutazone. The InChIKey, REOJLIXKJWXUGB-UHFFFAOYSA-N, does not specify stereochemistry, reflecting its common availability as a racemate. The separation and individual characterization of these enantiomers are crucial for understanding their distinct pharmacological and toxicological profiles.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of mofebutazone is presented in the following table.

| Property | Value | Reference |

| Plasma Protein Binding | 99% | [PubMed] |

| Biological Half-life | 1.9 hours | [PubMed] |

| IC₅₀ for COX-1 | 0.0079 µM | [PMC] |

| IC₅₀ for COX-2 | >50 µM | [PMC] |

Mechanism of Action: Selective COX-1 Inhibition

Mofebutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it is a potent and selective inhibitor of COX-1 over COX-2. The cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By selectively inhibiting COX-1, mofebutazone reduces the production of prostaglandins derived from this isoform. This includes prostaglandins involved in inflammatory processes. However, the inhibition of COX-1 also affects the production of prostaglandins that have protective functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation, which can lead to potential side effects.

References

The Dawn of a Gentler NSAID: An In-depth Technical Guide to the Early-Phase Discovery and Development of Mofebutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), emerged from the pyrazolidinedione class of compounds as a promising alternative to its structural analog, phenylbutazone. This technical guide delves into the foundational preclinical and clinical research that characterized the initial discovery and development of Mofebutazone. We will explore its mechanism of action, pharmacokinetic profile, and toxicological assessments that distinguished it from its predecessor. This document synthesizes available quantitative data into structured tables, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in the field of anti-inflammatory drug development.

Introduction: The Quest for a Safer Anti-Inflammatory Agent

The development of Mofebutazone was driven by the need for anti-inflammatory therapeutics with improved safety profiles compared to existing options like phenylbutazone, which, despite its efficacy, was associated with significant adverse effects. Mofebutazone, or 4-butyl-1-phenylpyrazolidine-3,5-dione, was investigated for its potential to retain anti-inflammatory and analgesic properties while exhibiting lower toxicity.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Prostaglandin synthesis pathway and inhibition by Mofebutazone.

Synthesis of Mofebutazone

While a specific, detailed synthesis protocol for Mofebutazone was not found in the initial literature search, the synthesis of its structural analog, phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione), provides a likely framework. The synthesis of pyrazolidinedione derivatives generally involves the condensation of a hydrazine derivative with a malonic ester derivative. For Mofebutazone, this would likely involve the reaction of phenylhydrazine with diethyl butylmalonate. A modified approach for a related compound involves a two-step process: first, the closure of the pyrazolidinedione ring, followed by a nucleophilic substitution to add the butyl group.[1][2]

Preclinical Pharmacology and Toxicology

Anti-Inflammatory and Analgesic Effects

Preclinical studies have demonstrated that Mofebutazone possesses both anti-inflammatory (antiphlogistic) and pain-relieving (analgesic) properties, although these effects are reported to be weaker than those of phenylbutazone.[3]

Toxicology

A key finding in the early development of Mofebutazone was its improved toxicological profile compared to phenylbutazone. Studies indicated that Mofebutazone is approximately 5 to 6 times less toxic than phenylbutazone.[3] Specific LD50 values from comprehensive studies were not available in the searched literature.

Table 1: Comparative Toxicology of Mofebutazone and Phenylbutazone

| Compound | Relative Toxicity |

| Mofebutazone | 5-6 times less toxic than Phenylbutazone |

| Phenylbutazone | Baseline |

Pharmacokinetics

The pharmacokinetic profile of Mofebutazone has been investigated in humans, revealing key differences from phenylbutazone that likely contribute to its improved safety.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study in humans using orally administered [4-14C] Mofebutazone suspension (7 mg/kg body weight) showed that the drug is rapidly absorbed. The blood concentration-time course was found to fit a two-compartment open model with first-order absorption. Mofebutazone exhibits a high plasma protein binding quota of 99%.

Metabolism of Mofebutazone primarily occurs via glucuronidation, with the conjugated form accounting for 92% of the excreted drug. This is a notable difference from phenylbutazone. Excretion is almost exclusively renal, with 97% of the administered dose recovered in the urine within 72 hours. The excretion is rapid, with 24% of the dose eliminated in 1.5 hours and 45% in 3 hours. The near-complete recovery in urine suggests high bioavailability via the oral route.

Table 2: Human Pharmacokinetic Parameters of Mofebutazone

| Parameter | Value | Reference |

| Absorption | ||

| Absorption Rate Constant (ka) | 10.1 h⁻¹ | |

| Time to Maximum Concentration (Tmax) - Compartment 1 | 0.3 h | |

| Time to Maximum Concentration (Tmax) - Compartment 2 | 2 h | |

| Distribution | ||

| Plasma Protein Binding | 99% | |

| Elimination | ||

| Elimination Rate Constant (kel) | 0.304 h⁻¹ | |

| Half-life (t½) | 1.9 h | |

| Renal Clearance | 3.38 L/h | |

| Excretion | ||

| Primary Route | Renal | |

| % of Dose in Urine (72h) | 97% | |

| % of Excreted Drug as Conjugate | 92% |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This ex vivo assay is a widely used method to determine the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

-

Objective: To measure the IC50 values of a test compound for COX-1 and COX-2.

-

Methodology:

-

COX-1 Activity (Thromboxane B2 Production):

-

Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C.

-

Blood is allowed to clot for a specified time (e.g., 60 minutes) to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

The reaction is stopped, and serum is collected.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.

-

Various concentrations of the test compound or vehicle are added and incubated.

-

Plasma is separated, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by EIA or RIA.

-

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined from the concentration-response curves.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

-

Objective: To assess the anti-edematous effect of a test compound.

-

Methodology:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound (e.g., Mofebutazone), a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the hind paw of the animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours). Paw volume is typically measured using a plethysmometer.

-

-

Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.

Experimental Workflow: Preclinical Anti-Inflammatory Efficacy Testing

Caption: Generalized workflow for preclinical anti-inflammatory efficacy testing.

Discussion and Future Directions

The early-phase discovery and development of Mofebutazone highlighted a successful strategy in medicinal chemistry: modifying an existing therapeutic agent to improve its safety profile. The key differentiators for Mofebutazone compared to phenylbutazone are its significantly lower toxicity and its distinct pharmacokinetic profile, characterized by a much shorter half-life and a different metabolic pathway.

However, a comprehensive understanding of Mofebutazone's pharmacology is limited by the lack of publicly available data on its specific COX-1/COX-2 inhibitory potency (IC50 values). Such data would be crucial for a more precise understanding of its mechanism-based efficacy and potential for gastrointestinal side effects. Future research should aim to fill this knowledge gap. Additionally, further well-controlled preclinical efficacy studies in various models of inflammation would provide a more complete picture of its therapeutic potential.

Conclusion

Mofebutazone represents an important case study in the evolution of NSAIDs. Its early development demonstrated the feasibility of decoupling, to some extent, the anti-inflammatory effects from the toxicity associated with its parent compound, phenylbutazone. This technical guide provides a consolidated overview of the foundational knowledge on Mofebutazone, offering valuable insights for researchers and professionals engaged in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

- 1. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofebutazone: An In-depth Technical Guide on its Antioxidant Properties and Free Radical Scavenging Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Beyond its primary mechanism of cyclooxygenase (COX) enzyme inhibition, Mofebutazone exhibits notable antioxidant and free radical scavenging activities.[1] This technical guide provides a comprehensive overview of the current understanding of Mofebutazone's antioxidant profile, detailing its mechanism of action, summarizing the available data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Mofebutazone's Antioxidant Activity

Mofebutazone's therapeutic effects are not solely reliant on the inhibition of prostaglandin synthesis via COX enzymes.[1] A significant component of its mechanism of action involves the mitigation of oxidative stress through the neutralization of free radicals.[1] These reactive oxygen species (ROS) are implicated in the inflammatory cascade and can cause cellular damage. By scavenging these radicals, Mofebutazone contributes to its overall anti-inflammatory efficacy.[1]

Mechanism of Antioxidant Action and Free Radical Scavenging

The antioxidant properties of Mofebutazone are primarily attributed to its ability to act as a free radical scavenger. While the full spectrum of its scavenging activity is not exhaustively characterized, studies have highlighted its interaction with the xanthine oxidase system, a significant source of superoxide and hydroxyl radicals.

A key study differentiated Mofebutazone from its parent compound, Phenylbutazone, based on its unique inhibitory effects. Both compounds were found to inhibit the oxidative fragmentation of 2-keto-4-methylthio-butyric acid (KMB) caused by hydroxyl radicals generated by xanthine oxidase or diaphorase. However, Mofebutazone was uniquely shown to inhibit oxygen reduction by xanthine oxidase or diaphorase in the presence of the naphthoquinone, juglone. This suggests a specific interaction of Mofebutazone with components of this enzymatic system.

The proposed mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and terminating the radical chain reaction. The chemical structure of Mofebutazone, a pyrazolidinedione derivative, likely facilitates this process.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature linking Mofebutazone to the modulation of specific antioxidant signaling pathways, such as the Keap1-Nrf2 pathway. The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses, and its activation leads to the expression of numerous antioxidant and detoxification enzymes. While some NSAIDs have been shown to influence this pathway, further research is required to determine if Mofebutazone exerts any of its antioxidant effects through such signaling cascades.

Figure 1: Proposed Antioxidant Mechanism of Mofebutazone.

Quantitative Data on Antioxidant Properties

| Compound | Assay | Parameter | Value | Reference |

| Phenylbutazone | Theoretical Calculation | HOMO | -6.24 eV | |

| Phenylbutazone | Theoretical Calculation | GapL-H | 4.98 eV | |

| Phenylbutazone | Theoretical Calculation | IP | 177.46 kcal/mol |

Note: The theoretical parameters for Phenylbutazone (HOMO, GapL-H, and IP) are related to its electron-donating capacity, which is a key determinant of antioxidant potential. Higher HOMO (Highest Occupied Molecular Orbital) energy, lower GapL-H (LUMO-HOMO energy gap), and lower IP (Ionization Potential) generally indicate greater antioxidant activity.

Experimental Protocols

Detailed experimental protocols for antioxidant assays specifically conducted on Mofebutazone are not extensively published. However, based on the literature that identifies its interaction with the xanthine oxidase system, the following protocols are relevant.

Xanthine Oxidase-Mediated Hydroxyl Radical Production and Scavenging Assay

This assay assesses the ability of a compound to inhibit the production of hydroxyl radicals (•OH) by the xanthine/xanthine oxidase system.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

2-keto-4-methylthio-butyric acid (KMB) or other suitable •OH detector probe

-

Mofebutazone

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or Gas Chromatograph (for ethylene detection from KMB)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and the •OH detector probe (e.g., KMB).

-

Add varying concentrations of Mofebutazone to the reaction mixtures.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measure the product of the reaction between •OH and the detector probe. For KMB, this is typically the ethylene produced, which can be quantified by gas chromatography.

-

A control reaction without Mofebutazone is run in parallel.

-

The percentage of inhibition of •OH production is calculated as: [(Control - Sample) / Control] x 100%.

Oxygen Reduction Assay in the Presence of Juglone

This assay differentiates Mofebutazone from Phenylbutazone by measuring the inhibition of oxygen consumption.

Materials:

-

Xanthine Oxidase or Diaphorase

-

NADH or other suitable substrate

-

Juglone (5-hydroxy-1,4-naphthoquinone)

-

Mofebutazone

-

Oxygen electrode

-

Reaction buffer

Procedure:

-

Calibrate the oxygen electrode in the reaction buffer.

-

Add the enzyme (xanthine oxidase or diaphorase) and its substrate to the reaction chamber.

-

Add juglone to the mixture.

-

Add varying concentrations of Mofebutazone.

-

Monitor the rate of oxygen consumption using the oxygen electrode.

-

A control reaction without Mofebutazone is run to establish the baseline rate of oxygen reduction.

-

The inhibitory effect of Mofebutazone is determined by the reduction in the rate of oxygen consumption.

Figure 2: General Workflow of an In Vitro Antioxidant Assay.

Conclusion and Future Directions

Mofebutazone demonstrates clear antioxidant properties, primarily through the scavenging of free radicals, which complements its primary anti-inflammatory mechanism of COX inhibition. Its distinct interaction with the xanthine oxidase system sets it apart from its parent compound, Phenylbutazone. However, a significant gap exists in the literature regarding specific quantitative data on its antioxidant efficacy and detailed experimental protocols.

Future research should focus on:

-

Quantitative Analysis: Performing standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) to determine the IC50 values of Mofebutazone.

-

Mechanism Elucidation: Investigating the specific types of free radicals scavenged by Mofebutazone and the precise molecular mechanisms involved.

-

Signaling Pathways: Exploring the potential interaction of Mofebutazone with key antioxidant signaling pathways, such as Keap1-Nrf2.

-

In Vivo Studies: Conducting in vivo studies to confirm the physiological relevance of Mofebutazone's antioxidant activity.

A more thorough understanding of Mofebutazone's antioxidant profile will provide a more complete picture of its therapeutic actions and could inform the development of novel anti-inflammatory agents with dual COX-inhibitory and antioxidant properties.

References

Modulation of Immune Cell Activity by Mofebutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, exerts its therapeutic effects through a multi-faceted mechanism of action that extends beyond simple analgesia. As a derivative of phenylbutazone, Mofebutazone's primary action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Emerging evidence indicates that its immunomodulatory properties also include the direct modulation of key immune cell populations, such as neutrophils and macrophages, and interference with critical inflammatory signaling pathways like NF-κB. This technical guide provides an in-depth analysis of the mechanisms by which Mofebutazone influences immune cell activity, supported by available quantitative data, detailed experimental protocols for in-vitro assessment, and visual representations of the core signaling pathways and experimental workflows.

Introduction

Mofebutazone is a non-narcotic analgesic and anti-inflammatory agent used for the treatment of joint and muscular pain. It is structurally related to phenylbutazone, lacking one of the phenyl substituents, which contributes to a different pharmacological profile. Notably, Mofebutazone is reported to be approximately 5-6 times less toxic than phenylbutazone, though its analgesic and anti-inflammatory effects are correspondingly weaker[1]. The core mechanism of action for Mofebutazone, like other NSAIDs, is the inhibition of COX enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation, pain, and fever[2].

Beyond its well-established role in prostaglandin synthesis, Mofebutazone modulates the activity of various immune cells, including neutrophils and macrophages, which are central to the inflammatory response[2]. It has been shown to inhibit the activation and migration of these cells to sites of inflammation and reduce the production of pro-inflammatory cytokines, thereby dampening the overall inflammatory cascade[2]. This guide will delve into these immunomodulatory effects, providing the technical details necessary for researchers in drug development and immunology.

Quantitative Data on Mofebutazone and Phenylbutazone Activity

Quantitative data on the specific immunomodulatory effects of Mofebutazone are limited in publicly accessible literature. However, data from its parent compound, phenylbutazone, provide valuable insights into the expected activity. The primary quantifiable action is the inhibition of COX enzymes.

| Target | Drug | Assay System | Parameter | Value | Reference |

| Cyclooxygenase-1 (COX-1) | Phenylbutazone | Equine Whole Blood | IC50:COX-2 Ratio | 0.302 | [3] |

| Cyclooxygenase-2 (COX-2) | Phenylbutazone | Equine Whole Blood | IC50:COX-1 Ratio | Near 1 | |

| Cyclooxygenase-1 (COX-1) | Phenylbutazone | Equine Plasma | IC50 | 1,900 ng/mL | |

| Cyclooxygenase-2 (COX-2) | Phenylbutazone | Equine Plasma | IC50 | 1,200 ng/mL |

Note: IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Core Signaling Pathways Modulated by Mofebutazone

Mofebutazone's influence on immune cells is mediated through at least two primary signaling pathways: the inhibition of prostaglandin synthesis and the suppression of the NF-κB signaling cascade.

Inhibition of Prostaglandin Synthesis

The most well-characterized mechanism of action for Mofebutazone is the inhibition of the cyclooxygenase (COX) enzymes. By blocking the active site of both COX-1 and COX-2, Mofebutazone prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.

Antagonism of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription. Phenylbutazone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB activation.

References

- 1. Effects of large doses of phenylbutazone administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Lymphocyte Transformation Test Results in Patients with Delayed Hypersensitivity Reactions following the Use of Anticonvulsant Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Mofebutazone in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Mofebutazone in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone[1]. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies[1][2]. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the analysis of drugs in biological matrices due to its high resolution and sensitivity[3][4]. This application note provides a detailed protocol for the quantification of Mofebutazone in human plasma using an HPLC-UV system. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Materials and Methods

Reagents and Chemicals

-

Mofebutazone reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, prepared using a Millipore Milli-Q purification system)

-

Ortho-phosphoric acid (Analytical grade)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Experimental Protocols

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mofebutazone reference standard and dissolve it in a 10 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation involves a protein precipitation method to extract Mofebutazone from the plasma matrix.

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC-UV Method

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water.

-

Mobile Phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (60:40, v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 254 nm

-

Run Time: 10 minutes

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Table 1: Linearity, LOD, and LOQ of the HPLC-UV method for Mofebutazone.

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| 0.5 | 2.8 | 3.5 | 98.5 |

| 5.0 | 1.5 | 2.1 | 101.2 |

| 15.0 | 1.1 | 1.8 | 99.8 |

Table 2: Precision and accuracy of the HPLC-UV method for Mofebutazone.

| Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |

| 0.5 | 92.5 | 3.1 |

| 5.0 | 95.1 | 2.4 |

| 15.0 | 94.8 | 1.9 |

Table 3: Recovery of Mofebutazone from human plasma.

Visualizations

Caption: Experimental workflow for Mofebutazone quantification in plasma.

Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of Mofebutazone in human plasma. The simple sample preparation procedure and the isocratic elution allow for a high throughput of samples, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research environment. The method has been shown to be linear, accurate, precise, and to have good recovery.

References

Application Notes and Protocols for the Detection of Mofebutazone Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for the active metabolite, phenylbutazone. Phenylbutazone itself is further metabolized, primarily to oxyphenbutazone, which also possesses anti-inflammatory properties. Accurate and sensitive detection of Mofebutazone and its key metabolites is crucial for pharmacokinetic studies, drug metabolism research, and regulatory monitoring. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Mofebutazone, phenylbutazone, and oxyphenbutazone in biological matrices.

The methodology outlined below is based on established protocols for phenylbutazone and oxyphenbutazone, adapted for the inclusion of the parent drug, Mofebutazone. The protocol emphasizes robust sample preparation, efficient chromatographic separation, and sensitive detection using Multiple Reaction Monitoring (MRM).

Metabolic Pathway of Mofebutazone

Mofebutazone undergoes in-vivo biotransformation to its active metabolite, phenylbutazone. Phenylbutazone is then metabolized to oxyphenbutazone. Additionally, Mofebutazone can be directly conjugated, primarily through glucuronidation, to facilitate its excretion.

Metabolic pathway of Mofebutazone.

Experimental Protocol

This protocol is designed for the analysis of Mofebutazone and its metabolites in plasma or serum. Modifications may be required for other biological matrices such as urine or tissue.

Materials and Reagents

-

Mofebutazone, Phenylbutazone, and Oxyphenbutazone analytical standards

-

Deuterated internal standards (e.g., Phenylbutazone-d9)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and/or ammonium acetate

-

Methyl tert-butyl ether (MTBE)

-

Phosphoric acid (1 M)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

β-Glucuronidase (for urine or tissue samples)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Spiking: To 0.5 mL of plasma/serum, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of Mofebutazone, phenylbutazone, and oxyphenbutazone.

-

Acidification: Add 75 µL of 1 M phosphoric acid to each sample to adjust the pH to approximately 2.0-3.0. This step is crucial for improving the recovery of the analytes.[1]

-

Extraction: Add 3 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample (acidified plasma/serum) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol or an appropriate solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C8 or C18 reversed-phase column (e.g., 2.1 x 75 mm, 5 µm particle size)[1] |

| Mobile Phase A | 10 mM Ammonium acetate in water or 0.1% Formic acid in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | A linear gradient starting from 10-20% B to 90-95% B over 5-7 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Instrument dependent, typically 350-500°C |

| IonSpray Voltage | -4500 V |

| Collision Gas | Nitrogen |

Quantitative Data: MRM Transitions

The following table provides suggested MRM transitions for the target analytes. The most intense transition is typically used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier). Collision energies should be optimized for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Mofebutazone | [To be determined] | [To be determined] | [To be determined] |

| Phenylbutazone | 307.1 | 160.0 | 232.1 |

| Oxyphenbutazone | 323.1 | 133.0 | 106.0 |

| Phenylbutazone-d9 (IS) | 316.1 | 165.0 | 239.1 |

Experimental Workflow

The overall workflow for the analysis of Mofebutazone and its metabolites is depicted in the following diagram.

LC-MS/MS experimental workflow.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: A calibration curve should be prepared with a minimum of five standards to demonstrate the linear range of the assay.

-

Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.

-

Recovery: The efficiency of the extraction process should be evaluated.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analytes should be investigated.

-

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.

Conclusion